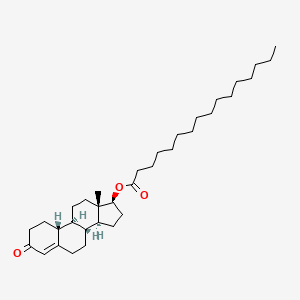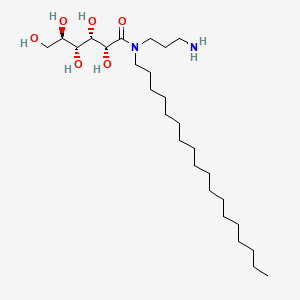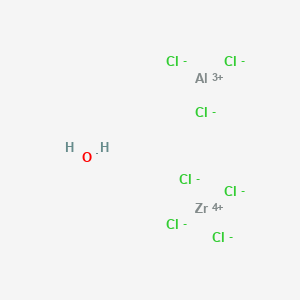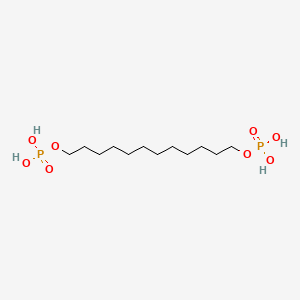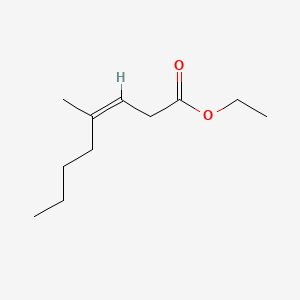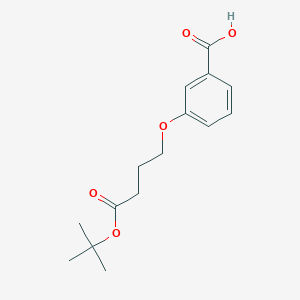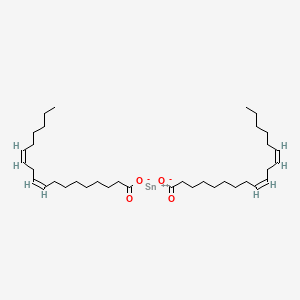
Tin dilinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin dilinoleate is an organotin compound with the chemical formula C₃₆H₆₂O₄Sn . It is a coordination complex where tin is bonded to two linoleate ligands. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin dilinoleate can be synthesized through the reaction of tin(II) chloride with linoleic acid in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the tin-linoleate complex.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where tin(II) chloride and linoleic acid are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the tin center is reduced to a lower oxidation state.
Substitution: The linoleate ligands in this compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane and catalysts such as palladium complexes.
Major Products Formed:
Oxidation: Oxidized tin complexes with higher oxidation states.
Reduction: Reduced tin complexes with lower oxidation states.
Substitution: New tin complexes with different ligands replacing the linoleate ligands.
Applications De Recherche Scientifique
Tin dilinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and esterification.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Mécanisme D'action
The mechanism of action of tin dilinoleate involves its ability to coordinate with various substrates through its tin center. This coordination can activate the substrates, making them more reactive in subsequent chemical reactions. The linoleate ligands also play a role in stabilizing the tin center and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Tin dioleate: Similar to tin dilinoleate but with oleate ligands instead of linoleate.
Tin distearate: Contains stearate ligands and is used in similar applications as this compound.
Tin diacetate: Features acetate ligands and is used as a catalyst in different chemical reactions.
Uniqueness: this compound is unique due to its specific coordination with linoleate ligands, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
74563-66-9 |
|---|---|
Formule moléculaire |
C36H62O4Sn |
Poids moléculaire |
677.6 g/mol |
Nom IUPAC |
(9Z,12Z)-octadeca-9,12-dienoate;tin(2+) |
InChI |
InChI=1S/2C18H32O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
Clé InChI |
KQRXSMZGAUGREP-GRVYQHKQSA-L |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Sn+2] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


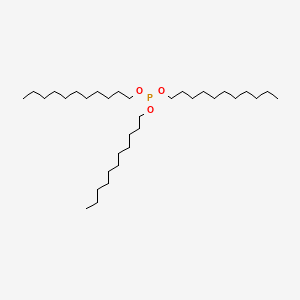
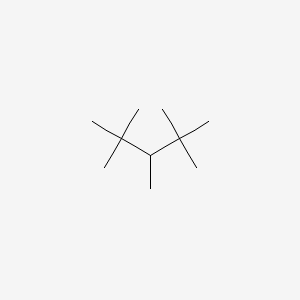
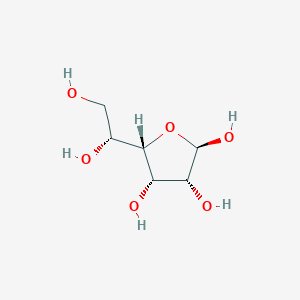
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
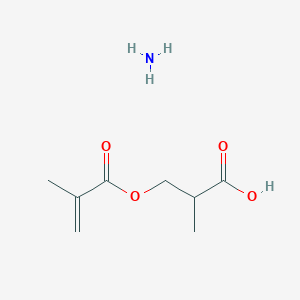
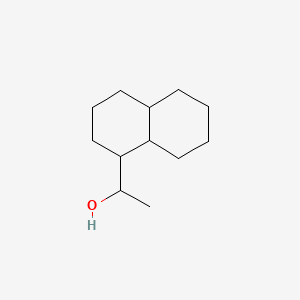
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
